2-(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)-N-[(2E)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]acetamide
Description
This compound features a bicyclic cyclohepta[c]pyridazin-3-one core fused to a seven-membered cycloheptane ring, linked via an acetamide group to a (2E)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene moiety. The thiadiazole ring adopts a planar conformation with an isopropyl substituent at position 5, which influences steric and electronic properties.
For example, pyridazinone derivatives are synthesized via nucleophilic substitution using potassium carbonate and halides in acetone , while thiadiazole-acetamide linkages are formed through coupling reactions under mild conditions . The precursor 2-(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)acetic acid (CAS 1232810-21-7) is commercially available, indicating feasible scalability .
Properties
Molecular Formula |
C16H21N5O2S |
|---|---|
Molecular Weight |
347.4 g/mol |
IUPAC Name |
2-(3-oxo-6,7,8,9-tetrahydro-5H-cyclohepta[c]pyridazin-2-yl)-N-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)acetamide |
InChI |
InChI=1S/C16H21N5O2S/c1-10(2)15-18-19-16(24-15)17-13(22)9-21-14(23)8-11-6-4-3-5-7-12(11)20-21/h8,10H,3-7,9H2,1-2H3,(H,17,19,22) |
InChI Key |
SDSHNORXNAHMIN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=NN=C(S1)NC(=O)CN2C(=O)C=C3CCCCCC3=N2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)-N-[(2E)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]acetamide typically involves multiple steps. The starting materials and intermediates are carefully selected to ensure the desired functional groups are introduced at each stage. Common synthetic routes may include cyclization reactions, condensation reactions, and the use of protecting groups to control the reactivity of specific functional groups.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)-N-[(2E)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen-containing functional groups.
Reduction: This reaction can reduce ketones or other oxidized groups to alcohols or other reduced forms.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution. Reaction conditions such as temperature, solvent, and pH are carefully controlled to optimize the reaction outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or esters, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may have biological activity that can be explored for potential therapeutic uses.
Medicine: Its unique structure could make it a candidate for drug development, particularly if it shows activity against specific biological targets.
Industry: It could be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2-(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)-N-[(2E)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]acetamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural and functional uniqueness is highlighted through comparisons with analogues (Table 1).
Table 1: Structural and Functional Comparison of Analogous Compounds
Key Comparative Insights
Substituent Effects on Lipophilicity and Bioactivity The 5-(propan-2-yl) group in the target compound offers intermediate lipophilicity compared to the 6-(trifluoromethoxy) group in ’s benzothiazole analogue, which may enhance membrane permeability but reduce aqueous solubility .
Core Structure Diversity The cyclohepta[c]pyridazinone core (target compound) provides conformational flexibility due to the seven-membered ring, contrasting with the rigid triazinoquinazoline scaffold (), which may restrict rotational freedom but enhance target selectivity .
Synthetic Feasibility
- High yields (>89%) in ’s compounds suggest efficient coupling methodologies for thiadiazole-acetamide derivatives, which could be adapted for the target compound .
- The commercial availability of the acetic acid precursor () supports scalable synthesis, though isomer purity (E vs. Z configuration) requires careful optimization .
The E-configuration in the thiadiazolylidene group may mimic planar pharmacophores in kinase inhibitors, a hypothesis supported by the use of similar motifs in FDA-approved drugs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
